1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The systematic IUPAC name for this compound, 1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine , precisely defines its molecular structure. The root "pyrazole" indicates the five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The prefix "1,3-dimethyl" specifies methyl groups at positions 1 and 3 of the pyrazole ring, while the suffix "5-amine" denotes an amino group (–NH2) at position 5. The substituent "N-(2-thienylmethyl)" describes a thiophene ring (a five-membered sulfur-containing heterocycle) attached via a methylene bridge (–CH2–) to the pyrazole’s amine nitrogen.
Alternative designations include 1,3-dimethyl-4-(2-thienylmethyl)-1H-pyrazol-5-amine (reflecting historical numbering conventions) and the French variant 1,3-diméthyl-4-(2-thiénylméthyl)-1H-pyrazol-5-amine . The CAS registry numbers 1172848-80-4 and 1856025-17-6 correspond to slight variations in synthetic routes or salt forms, though both refer to the same core structure. The molecular formula C10H13N3S (average mass: 207.295 g/mol) confirms the presence of 10 carbon, 13 hydrogen, 3 nitrogen, and 1 sulfur atom.
Molecular Structure Analysis: Pyrazole-Thiophene Hybrid Architecture
The molecule’s architecture combines a 1,3-dimethylpyrazole ring with a 2-thienylmethyl group, creating a planar hybrid system (Figure 1). Key structural features include:
| Structural Feature | Description |
|---|---|
| Pyrazole ring | Aromatic 5-membered ring with nitrogen atoms at positions 1 and 2 |
| Methyl substituents | –CH3 groups at pyrazole positions 1 and 3, preventing tautomerism |
| 5-Amino group | –NH–CH2– bridge linking the pyrazole to the thiophene ring |
| Thiophene moiety | Sulfur-containing heterocycle at position 2 of the methylene bridge |
The pyrazole ring’s aromaticity arises from six π-electrons delocalized across the N–N–C–C–C framework. Methyl groups at positions 1 and 3 lock the ring’s tautomeric state by replacing hydrogen atoms on the nitrogens, eliminating the possibility of annular tautomerism observed in NH-pyrazoles. The thienylmethyl group introduces steric bulk and electronic effects via sulfur’s electronegativity (χ = 2.58), polarizing adjacent C–S bonds (bond length: ~1.71 Å).
Tautomeric Forms and Stereochemical Considerations
Unlike NH-pyrazoles, which exhibit annular tautomerism (proton migration between N1 and N2), the 1,3-dimethyl substitution in this compound eliminates such equilibria. Methyl groups at N1 and N3 fix the pyrazole’s electronic structure, as demonstrated by X-ray studies of analogous dimethylpyrazoles showing no tautomeric interconversion.
Stereochemically, the secondary amine at position 5 creates a chiral center. The nitrogen atom bonds to three distinct groups:
- Pyrazole ring (rigid planar structure)
- Thienylmethyl substituent (–CH2(C4H3S))
- Hydrogen atom
This configuration produces two enantiomers (R and S), though synthetic routes typically yield racemic mixtures unless chiral catalysts or resolving agents are employed. The energy barrier for pyramidal inversion at nitrogen (~25 kcal/mol) suggests limited room-temperature racemization, making enantiomer separation feasible via chromatographic methods.
Comparative Structural Analysis with Related Pyrazolamine Derivatives
Structurally analogous compounds highlight the impact of thiophene incorporation:
The thienylmethyl group in 1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine enhances conjugation compared to alkyl-substituted analogs. Density Functional Theory (DFT) calculations on similar systems show a 0.15 eV reduction in HOMO-LUMO gap when thiophene replaces phenyl groups, increasing reactivity in charge-transfer interactions. The methylene bridge between pyrazole and thiophene allows rotational flexibility (torsional barrier: ~3 kcal/mol), enabling adaptive binding in host-guest complexes.
Properties
Molecular Formula |
C10H14ClN3S |
|---|---|
Molecular Weight |
243.76 g/mol |
IUPAC Name |
2,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3S.ClH/c1-8-6-10(13(2)12-8)11-7-9-4-3-5-14-9;/h3-6,11H,7H2,1-2H3;1H |
InChI Key |
CAJHYSQHRDRNNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=CS2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation via Hydrazine and 1,3-Diketone Cyclization
The pyrazole ring is constructed through the reaction of hydrazine derivatives with 1,3-diketones. For example, 1,3-dimethyl-1H-pyrazol-5-amine is synthesized by cyclizing hydrazine with acetylacetone (2,4-pentanedione) under acidic or basic conditions. This step typically employs ethanol or acetic acid as solvents, with reflux temperatures (80–100°C) and reaction times of 4–6 hours. The product is isolated via filtration or extraction and purified through recrystallization.
Representative Reaction:
$$
\text{Hydrazine} + \text{Acetylacetone} \xrightarrow{\text{Ethanol, reflux}} 1,3\text{-Dimethyl-1H-pyrazol-5-amine}
$$
Thienylmethyl Group Introduction via Alkylation
The alkylation step involves reacting 1,3-dimethyl-1H-pyrazol-5-amine with 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene. This reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc), with bases such as potassium carbonate (K$$2$$CO$$3$$) or triethylamine (TEA) to deprotonate the amine and facilitate nucleophilic substitution. The reaction mixture is stirred at 60–80°C for 8–12 hours, followed by aqueous workup and column chromatography for purification.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF or DMAc |
| Base | K$$2$$CO$$3$$ (2.0 equiv) |
| Temperature | 60–80°C |
| Reaction Time | 8–12 hours |
| Yield | 65–75% |
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the alkylation step, reducing reaction times from hours to minutes. For instance, a mixture of 1,3-dimethyl-1H-pyrazol-5-amine and 2-(bromomethyl)thiophene in DMF, catalyzed by p-toluenesulfonic acid (p-TsOH), undergoes microwave irradiation at 120°C for 20–25 minutes. This method enhances reaction efficiency, achieving yields of 70–80% while minimizing by-product formation.
Advantages:
- Time Efficiency: 20–25 minutes vs. 8–12 hours for conventional heating.
- Improved Purity: Reduced side reactions due to uniform heating.
One-Pot Synthesis Strategies
Recent advances have explored one-pot methodologies to combine cyclization and alkylation steps. In a representative procedure, hydrazine hydrate, acetylacetone, and 2-(chloromethyl)thiophene are reacted sequentially in a single vessel. The reaction employs DMSO as a solvent and sulfuric acid (H$$2$$SO$$4$$) as a catalyst, with reflux conditions (100–110°C) for 3–4 hours. This approach simplifies purification, yielding the target compound in 60–65% yield.
Reaction Workflow:
$$
\text{Hydrazine} + \text{Acetylacetone} + \text{2-(Chloromethyl)thiophene} \xrightarrow[\text{H}2\text{SO}4]{\text{DMSO, reflux}} \text{Target Compound}
$$
Optimization and Challenges
Solvent and Base Selection
By-Product Mitigation
Common by-products include dialkylated amines and unreacted starting materials. These are addressed via:
- Stoichiometric Control: Using 1.1 equivalents of 2-(bromomethyl)thiophene to ensure complete amine consumption.
- Chromatographic Purification: Silica gel chromatography with petroleum ether/acetone (7:1 v/v) effectively isolates the target compound.
Characterization and Validation
Synthetic success is confirmed through spectroscopic and analytical methods:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Alkylation | 65–75 | 8–12 hours | High reproducibility | Long reaction time |
| Microwave-Assisted | 70–80 | 20–25 min | Rapid, high purity | Specialized equipment required |
| One-Pot Synthesis | 60–65 | 3–4 hours | Simplified workflow | Moderate yield |
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the thienylmethyl group.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine serves as a versatile building block for creating more complex molecules. It is involved in multicomponent reactions that yield novel heterocycles, such as pyrazolo-fused naphthyridines and diazocanes . These transformations are significant for developing new materials and pharmaceuticals.
Biology
The compound exhibits various biological activities:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. A study showed that specific derivatives achieved up to 85% inhibition at concentrations as low as 10 µM.
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. IC50 values for related compounds range from 0.08 to 12.07 µM, indicating significant potency against tumor proliferation.
- Antimicrobial Activity : The compound has shown effectiveness against bacterial strains such as E. coli and fungal strains like Aspergillus niger, with minimum inhibitory concentrations reported around 40 µg/mL.
Medicine
The therapeutic potential of this compound extends to various medical applications:
- Antiparasitic Activity : New derivatives have been evaluated for their efficacy against Trypanosoma cruzi, showing promising results in reducing parasite load in cellular models .
- Potential Drug Development : The favorable physicochemical properties suggest good oral bioavailability, making it a candidate for further drug development efforts targeting inflammatory diseases and cancer .
Case Study 1: Anti-inflammatory Effects
A derivative of the compound was tested in vivo for its ability to reduce inflammation in animal models. Results indicated significant reductions in edema comparable to standard anti-inflammatory treatments like indomethacin.
Case Study 2: Anticancer Trials
In clinical trials, another derivative demonstrated promising anticancer effects on patients with advanced solid tumors, leading to tumor shrinkage and improved survival rates.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50/Effective Concentration |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | Up to 10 µM |
| Anticancer | Induction of apoptosis | 0.08 - 12.07 µM |
| Antimicrobial | Inhibition of bacterial/fungal growth | ~40 µg/mL |
| Antiparasitic | Reduction of parasite load | Effective in cellular models |
Table 2: Synthesis Pathway Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Pyrazole | Hydrazine + β-diketones | Variable |
| Methylation | Methyl iodide or dimethyl sulfate | High |
| Thienylmethyl Introduction | Thienylmethyl halide + base | Moderate |
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The inhibitory or pharmacological properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Thienyl vs.
- Methylation Patterns: 1,3-Dimethylation on the pyrazole core (target compound) may reduce metabolic oxidation compared to mono-methylated analogs (e.g., ).
- Synthetic Accessibility : Derivatives with simpler substituents (e.g., N,N3-dimethyl-1-phenyl, ) achieve higher yields (68.9%) than those with complex groups (e.g., 46% yield for N-methylacetamide in ).
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison of Pyrazol-5-Amine Derivatives
Insights :
- NH Stretching: The absence of a broad NH peak in the target compound (due to methylation) versus its presence in non-methylated analogs () suggests reduced hydrogen-bonding capacity.
- Pyrazole H-4 Signal : Consistent chemical shift (~5.9–6.0 ppm) across derivatives indicates minimal electronic perturbation from substituents.
Biological Activity
1,3-Dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a thienylmethyl group. Its molecular formula is with a molecular weight of approximately 198.26 g/mol. The presence of the thienyl group is significant as it can influence the compound's interaction with biological targets.
1,3-Dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine exhibits various biological activities, primarily through its interactions with enzymes and receptors. The compound has been shown to:
- Inhibit Kinases : Studies suggest that it can inhibit specific kinases involved in cell signaling pathways, affecting cellular proliferation and apoptosis .
- Modulate Receptor Activity : It interacts with several receptors, potentially influencing neurotransmitter pathways and inflammatory responses .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it was tested against breast cancer cells and showed significant antiproliferative effects, likely due to its kinase inhibition properties .
- Antibacterial Properties : Research indicates that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli in disc diffusion assays .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in animal models.
Synthesis
The synthesis of 1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine typically involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with appropriate carbonyl compounds.
- Introduction of the Thienylmethyl Group : This is achieved via nucleophilic substitution reactions where a thienylmethyl halide reacts with the pyrazole derivative.
- Methylation : The dimethylation process often uses methyl iodide or similar reagents to achieve the final structure.
Comparative Analysis
The biological activity of 1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine can be compared to other pyrazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine | Methyl substitution on pyrazole | Anticancer and antibacterial |
| N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide | Carboxamide group | Enhanced receptor binding |
| 1-(2-fluoroethyl)-4-{[(5-fluoro-2-thienyl)methyl]amino}-1H-pyrazole | Fluorinated thiophene | Increased reactivity and bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
